Stereochemical Specificity: cis-2 (1R,2R) Versus trans-2 (1R,2S) Configuration Defines Three-Dimensional Pharmacophore Geometry
The target compound (CAS 735274-64-3) possesses cis-2 relative stereochemistry with (1R,2R) absolute configuration, as confirmed by the InChI stereochemical descriptor t11-,13-/m1/s1. The primary commercial comparator, trans-2 isomer (CAS 735275-00-0), bears (1R,2S) configuration, with the InChI descriptor t11-,13+/m0/s1 . The cis-2 scaffold places the carboxylic acid and the 2-oxo-2-(4-trifluoromethylphenyl)ethyl side chain on the same face of the cyclohexane ring, creating a distinct spatial arrangement that is critical in medicinal chemistry campaigns targeting protein binding pockets. The cis-2-substituted cyclohexane carboxylic acid scaffold is a validated pharmacophoric element in CNS drug discovery, as demonstrated by VU0155041, a cis-2-carbamoyl-cyclohexanecarboxylic acid that acts as an mGlu₄ PAM with stereospecific activity [1].
| Evidence Dimension | Relative stereochemistry of cyclohexane 1,2-substituents |
|---|---|
| Target Compound Data | cis-2 (1R,2R) configuration; InChI stereochemical layer t11-,13-/m1/s1 |
| Comparator Or Baseline | trans-2 isomer (CAS 735275-00-0): (1R,2S) configuration; InChI stereochemical layer t11-,13+/m0/s1 |
| Quantified Difference | Opposite relative spatial orientation of carboxylic acid and aryl-ketone side chain (cis vs. trans). The cis scaffold has literature precedent for stereospecific biological activity in the mGlu₄ PAM series; no quantitative activity data exist for the target compound itself. |
| Conditions | Stereochemical assignment from InChI and SMILES notation; biological relevance inferred from the mGlu₄ PAM cis-2 scaffold precedent (VU0155041, ChemMedChem 2014) |
Why This Matters
For medicinal chemistry and chemical biology applications where three-dimensional pharmacophore geometry dictates target engagement, the cis-2 (1R,2R) isomer cannot be replaced by the trans-2 (1R,2S) isomer without risking complete loss of binding or functional activity.
- [1] PubMed: Exploring the active conformation of cyclohexane carboxylate positive allosteric modulators of the type 4 metabotropic glutamate receptor. ChemMedChem. 2014; 9(10):2297-308. cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid (VU0155041) exhibits stereospecific mGlu₄ PAM activity. View Source
